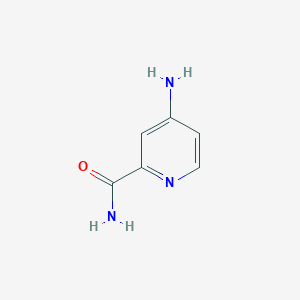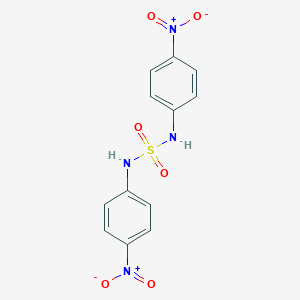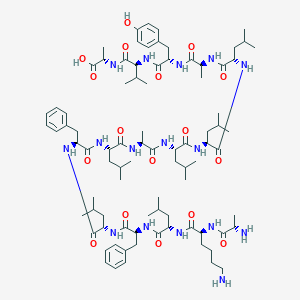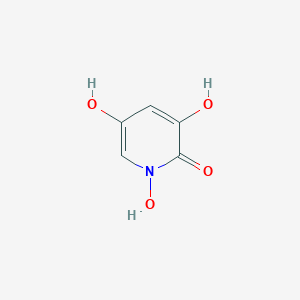
1,3,5-Trihydroxypyridin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,5-Pyridinetriol, 1-oxide is a heterocyclic organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of three hydroxyl groups and an N-oxide functional group on the pyridine ring. The unique structure of 2,3,5-Pyridinetriol, 1-oxide imparts distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Pyridinetriol, 1-oxide typically involves the oxidation of 2,3,5-trihydroxypyridine. One common method includes the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods: Industrial production of 2,3,5-Pyridinetriol, 1-oxide may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The use of environmentally friendly oxidizing agents and catalysts is also emphasized to minimize the environmental impact of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3,5-Pyridinetriol, 1-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex N-oxide derivatives.
Reduction: Reduction reactions can convert the N-oxide group back to the corresponding amine.
Substitution: The hydroxyl groups on the pyridine ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, acetic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products Formed: The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Applications De Recherche Scientifique
2,3,5-Pyridinetriol, 1-oxide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of 2,3,5-Pyridinetriol, 1-oxide involves its ability to interact with various molecular targets and pathways. The N-oxide functional group can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of nucleophilic parts towards electrophiles. This property makes it a valuable catalyst in various organic reactions. Additionally, its hydroxyl groups can form hydrogen bonds with biological macromolecules, influencing their structure and function.
Comparaison Avec Des Composés Similaires
- 2,3,4,5-Tetrahydropyridine 1-oxide
- Pyridine N-oxide
- 2-Pyridinethiol 1-oxide
Comparison: 2,3,5-Pyridinetriol, 1-oxide is unique due to the presence of three hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity. In contrast, compounds like pyridine N-oxide and 2-pyridinethiol 1-oxide have different functional groups that influence their chemical behavior and applications. The presence of multiple hydroxyl groups in 2,3,5-Pyridinetriol, 1-oxide allows for more diverse chemical modifications and interactions with biological targets, making it a versatile compound in scientific research.
Propriétés
Numéro CAS |
110038-54-5 |
|---|---|
Formule moléculaire |
C5H5NO4 |
Poids moléculaire |
143.1 g/mol |
Nom IUPAC |
1,3,5-trihydroxypyridin-2-one |
InChI |
InChI=1S/C5H5NO4/c7-3-1-4(8)5(9)6(10)2-3/h1-2,7-8,10H |
Clé InChI |
ULDVWSLVFJNZRJ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=O)N(C=C1O)O)O |
SMILES canonique |
C1=C(C(=O)N(C=C1O)O)O |
Synonymes |
2,3,5-Pyridinetriol,1-oxide(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


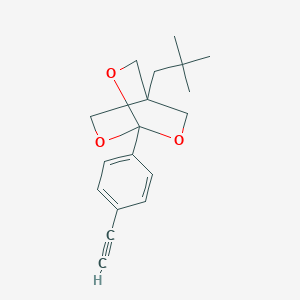
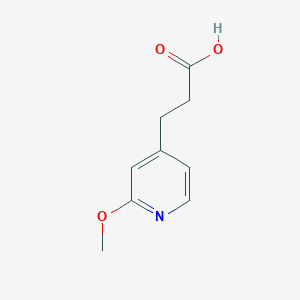
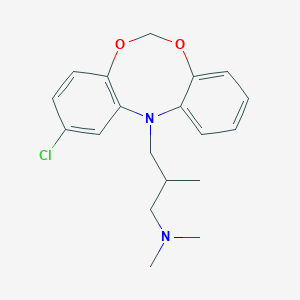
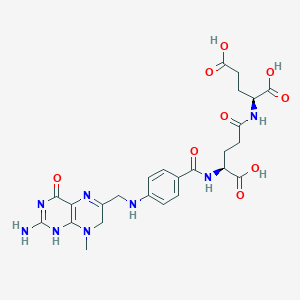
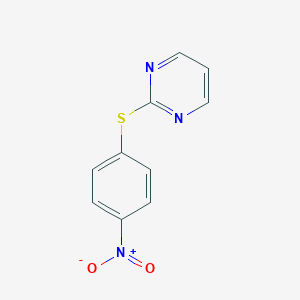
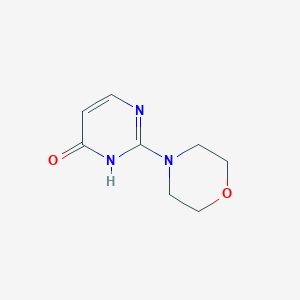
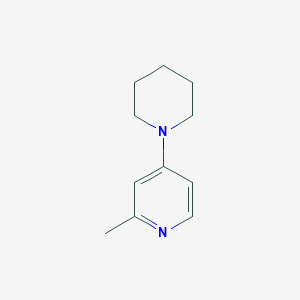
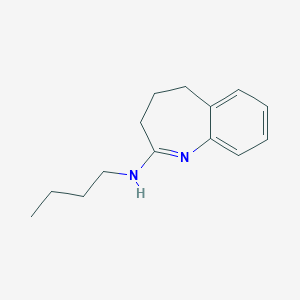

![2-hydroxyethyl-[[4-[[2-hydroxyethyl(dimethyl)azaniumyl]methyl]phenyl]methyl]-dimethylazanium;dibromide](/img/structure/B35440.png)

